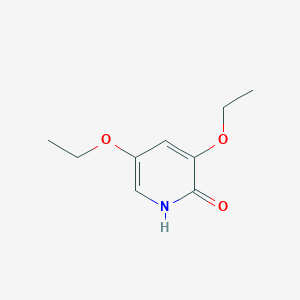

3,5-diethoxy-1H-pyridin-2-one

Description

Significance of Pyridin-2-one Derivatives in Heterocyclic Chemistry

Pyridin-2-one and its derivatives are of paramount importance in heterocyclic chemistry due to their widespread presence in natural products and their extensive use in the synthesis of pharmaceuticals and agrochemicals. rsc.orgimist.ma As nitrogen-containing heterocycles, they are fundamental to many biologically active molecules. imist.ma The scaffold's ability to be readily functionalized allows for the creation of large libraries of compounds for screening against various biological targets. nih.gov

Researchers have consistently incorporated the pyridin-2-one moiety into a diverse array of drug candidates, targeting a range of diseases. rsc.org These derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. imist.maresearchgate.net For instance, certain derivatives are explored as inhibitors of multidrug-resistant pathogens. nih.gov The inherent chemical reactivity of the pyridine (B92270) ring, which can undergo nucleophilic substitution, further enhances its utility in organic synthesis. nih.govwikipedia.org

Overview of Pyridin-2-one Structural Isomerism

A defining characteristic of pyridin-2-one is its existence as tautomers: the amide form (pyridin-2(1H)-one) and the aromatic alcohol form (2-hydroxypyridine). wikipedia.org This tautomerism is a classic example in heterocyclic chemistry.

The equilibrium between these two forms is highly dependent on the solvent. wikipedia.org In non-polar solvents, the 2-hydroxypyridine (B17775) form is generally favored, whereas polar solvents like water shift the equilibrium towards the 2-pyridone form. wikipedia.org In the solid state, the molecules typically adopt the 2-pyridone structure, forming helical chains linked by hydrogen bonds. wikipedia.org

Beyond tautomerism, structural isomerism in pyridin-2-one derivatives arises from the position of substituents on the ring. The placement of functional groups, such as the two ethoxy groups in 3,5-diethoxy-1H-pyridin-2-one, dramatically influences the molecule's electronic properties, steric profile, and, consequently, its biological activity and physical characteristics. vulcanchem.com For example, designing structural isomers by varying the substitution pattern on a pyridine core has been a successful strategy in developing host materials for high-efficiency organic light-emitting diodes (OLEDs). doi.orgkorea.ac.kr

Table 1: Physicochemical Properties of Pyridin-2-one

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅NO |

| Molar Mass | 95.101 g·mol⁻¹ |

| Appearance | Colourless crystalline solid |

| Melting Point | 107.8 °C (226.0 °F; 380.9 K) |

| Boiling Point | 280 °C (536 °F; 553 K) decomp. |

Data sourced from multiple references. wikipedia.orgstenutz.eu

Broad Academic Research Trajectories for Pyridin-2-one Compounds

The academic research landscape for pyridin-2-one derivatives is vast and dynamic, with significant efforts focused on therapeutic applications and materials science.

In medicinal chemistry, a major trajectory involves the design of pyridin-2-one derivatives as enzyme inhibitors. These scaffolds have been successfully employed to develop potent inhibitors for a variety of enzymes implicated in human diseases.

mIDH1 Inhibitors: The pyridin-2-one backbone is a common feature in inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a target in cancer therapy. mdpi.comnih.gov

HBV Ribonuclease H Inhibitors: The 1,6-dihydroxy-pyridin-2-one moiety has been identified as a promising scaffold for inhibiting the Hepatitis B Virus (HBV) ribonuclease H, a key enzyme in viral replication. nih.govresearchgate.net

Kinase Inhibitors: Fused-ring systems like imidazo (B10784944) wikipedia.orgacs.orgpyridin-2-one are being developed as inhibitors of Src family kinases, which are involved in the progression of cancers such as glioblastoma. acs.orgnih.gov

Modern computational techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, scaffold hopping, and molecular dynamics (MD) simulations, are increasingly used to guide the rational design of novel pyridin-2-one-based inhibitors. mdpi.comnih.gov These methods help predict the binding affinity of new compounds and optimize their interaction with biological targets. mdpi.comresearchgate.net

In the realm of materials science, pyridin-2-one derivatives are being explored for their unique photophysical properties. Researchers have designed and synthesized host materials for thermally activated delayed fluorescence (TADF) OLEDs using pyridine-based structures, achieving high efficiency and stability. doi.orgkorea.ac.kr

Table 2: Examples of Pyridin-2-one Derivatives in Academic Research

| Derivative Class | Research Focus | Example Application |

|---|---|---|

| General Pyridin-2-ones | mIDH1 Inhibition | Design of novel cancer therapeutics. mdpi.comnih.gov |

| Imidazo wikipedia.orgacs.orgpyridin-2-ones | BRAF Inhibition | Development of selective BRAF enzyme inhibitors. acs.org |

| N-Hydroxypyridinediones (HPDs) | HBV RNase H Inhibition | Development of antiviral agents against Hepatitis B. nih.gov |

Structure

3D Structure

Properties

CAS No. |

62566-58-9 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

3,5-diethoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NO3/c1-3-12-7-5-8(13-4-2)9(11)10-6-7/h5-6H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

NVBPGOBFQVAWAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CNC1=O)OCC |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization of Pyridin 2 One Compounds

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing empirical data on the elemental composition of a substance. This method is crucial for confirming the molecular formula of newly synthesized compounds by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values based on the proposed structure. For pyridin-2-one derivatives, elemental analysis serves as a key validation step to ensure the purity and identity of the synthesized molecules.

For instance, in the synthesis and characterization of various 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, elemental analysis has been routinely employed to confirm their composition. The close agreement between the found and calculated percentages of C, H, and N provides strong evidence for the successful synthesis of the target molecules.

The following interactive data table presents elemental analysis data for representative pyridin-2-one compounds, illustrating the typical results obtained in research studies.

Interactive Data Table: Elemental Analysis of Pyridin-2-one Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione | C₁₃H₁₃NO₄ | C | 63.15 | 63.19 |

| H | 5.30 | 5.32 | ||

| N | 5.67 | 5.66 |

Note: The data presented is for a structurally related pyridin-2-one precursor as specific elemental analysis data for 3,5-diethoxy-1H-pyridin-2-one was not available in the reviewed sources.

The presented data for 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, a precursor in the synthesis of certain pyridin-2-one derivatives, shows a very close correlation between the calculated and experimentally found values for carbon, hydrogen, and nitrogen. This level of accuracy is typical for pure, crystalline compounds and underscores the reliability of elemental analysis in confirming the empirical formula of newly synthesized heterocyclic compounds.

Computational Chemistry and Theoretical Investigations of 3,5 Diethoxy 1h Pyridin 2 One

Quantum Chemical Calculations

Quantum chemical calculations (QCC) are powerful computational methods used to analyze the characteristics and structures of molecules. arxiv.org These calculations are fundamental to understanding molecular properties, serving as a vital tool in fields like drug discovery and material development. arxiv.org By solving the Schrödinger equation for a given molecule, QCC can determine various properties, including ground-state energies, optimized geometries, and electronic structures. arxiv.org The stability and reactivity of chemical species, which are central to understanding chemical reactions, can be investigated through consistent and validated quantum chemical calculations. nih.gov Methods such as Density Functional Theory (DFT) and composite methods like G4MP2 are employed to study molecular properties and calculate parameters such as enthalpy of formation. superfri.org These theoretical investigations provide insights that are complementary to experimental data and can predict the behavior of molecules that have not yet been synthesized or are difficult to study empirically.

Geometry optimization is a fundamental computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. arxiv.org This process computationally explores the potential energy surface (PES) of a molecule to find a stationary point, which represents a stable conformation. arxiv.org The optimized geometry is crucial as it provides the basis for calculating many other molecular properties, such as vibrational frequencies and electronic transitions. arxiv.org

The process is iterative, involving repeated calculations of the molecule's energy and the gradient of the energy with respect to the atomic coordinates. arxiv.org This information is used to adjust the atomic positions until a minimum energy structure is found. arxiv.org The resulting data includes precise bond lengths, bond angles, and dihedral angles. For 3,5-diethoxy-1H-pyridin-2-one, a geometry optimization would yield the specific spatial arrangement of its pyridinone ring and the orientation of its two ethoxy side chains. While specific published data for this exact molecule is not available, the results of such a calculation would be presented in a format similar to the table below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative. The values are not from a published calculation for this specific molecule but represent the type of data obtained from geometry optimization.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | C2=O | 1.23 |

| N1-C2 | 1.40 | |

| N1-C6 | 1.38 | |

| C5-C6 | 1.37 | |

| C4-C5 | 1.41 | |

| C3-C4 | 1.39 | |

| C3-O(ethoxy1) | 1.36 | |

| C5-O(ethoxy2) | 1.36 | |

| **Bond Angles (°) ** | N1-C2-C3 | 118.5 |

| C2-N1-C6 | 123.0 | |

| C4-C5-C6 | 119.2 | |

| C3-C4-C5 | 119.8 | |

| Dihedral Angles (°) | C6-N1-C2-O | 179.8 |

| C4-C5-O-C(ethyl) | 175.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital containing the highest energy electrons, often acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. pku.edu.cn A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. pku.edu.cn Conversely, a large gap implies high stability. pku.edu.cn This energy gap also corresponds to the energy of the lowest electronic transition for a molecule, which can be observed in UV-Visible spectroscopy. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich pyridinone ring and oxygen atoms, while the LUMO would likely be distributed over the π-system of the ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and shows the kind of data derived from FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The Density of States (DOS) is a concept used in computational chemistry to describe the distribution of electronic energy levels in a molecule. A DOS plot illustrates the number of available molecular orbitals at each energy level. This provides a detailed picture of the electronic structure, complementing the discrete energy levels shown in a standard molecular orbital diagram.

The DOS plot is generated by broadening the discrete orbital energy levels, often using a Gaussian or Lorentzian function, resulting in a continuous spectrum. This visualization helps in understanding the contributions of different atoms or fragments to the molecular orbitals within specific energy ranges. For instance, a projected DOS (PDOS) can show which atomic orbitals (e.g., s, p, d) from which atoms contribute to the HOMO or LUMO, offering deeper insight into bonding and reactivity. researchgate.net For this compound, a DOS plot would show a high density of states corresponding to the core orbitals at very low energies, followed by a region of valence orbitals, the HOMO-LUMO gap, and finally the virtual (unoccupied) orbitals at higher energies.

Vibrational frequency analysis is a computational method that predicts the vibrational modes of a molecule. These calculations are essential for two main reasons: first, to confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

The calculation provides a set of vibrational frequencies and their corresponding IR intensities. nih.gov These theoretical frequencies often systematically deviate from experimental values due to approximations in the computational methods and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. superfri.org By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend, C-O-C stretch). This correlation is invaluable for confirming the structure of a synthesized compound. For this compound, key predicted vibrations would include the stretching of the carbonyl group (C=O), the N-H bond, the C-O-C bonds of the ethoxy groups, and various vibrations of the pyridinone ring.

Table 3: Hypothetical Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative. It shows representative calculated frequencies for the molecule's functional groups and how they might compare to experimental data.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch | N-H | 3550 | 3410 | 3350-3450 |

| C-H Stretch (sp³) | -CH₂, -CH₃ | 3050 | 2930 | 2850-3000 |

| C=O Stretch | C=O | 1710 | 1645 | 1630-1680 |

| C=C/C=N Stretch | Pyridinone Ring | 1620 | 1555 | 1540-1600 |

| C-O-C Stretch | Ether | 1280 | 1230 | 1200-1260 |

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool for chemical structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is one of the most reliable approaches for calculating the nuclear magnetic shielding tensors that determine chemical shifts. modgraph.co.ukresearchgate.net

This method calculates the magnetic shielding of each nucleus in the molecule based on its optimized electronic structure. modgraph.co.uk The absolute shielding values are then converted to chemical shifts (in ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). modgraph.co.uk Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can help confirm or assign the structure of a complex molecule, especially when experimental data is ambiguous. researchgate.net While DFT/GIAO calculations can provide reasonably accurate predictions, deviations can occur, particularly for protons near electronegative atoms. modgraph.co.uk For this compound, this method would predict the chemical shifts for the protons on the pyridinone ring, the N-H proton, and the protons of the two distinct ethoxy groups.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound This table is illustrative, demonstrating how predicted NMR data from GIAO/DFT calculations would be compared to experimental values.

| Proton | GIAO/DFT Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |

| N-H | 11.5 | 11.2 | +0.3 |

| H4 | 7.1 | 6.9 | +0.2 |

| H6 | 7.8 | 7.6 | +0.2 |

| -O-CH₂- (ethoxy at C3) | 4.1 | 4.0 | +0.1 |

| -CH₃ (ethoxy at C3) | 1.4 | 1.3 | +0.1 |

| -O-CH₂- (ethoxy at C5) | 4.2 | 4.1 | +0.1 |

| -CH₃ (ethoxy at C5) | 1.5 | 1.4 | +0.1 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. nih.gov The MEP map is color-coded to indicate different potential regions: red signifies areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of low electron density and positive potential, prone to nucleophilic attack. electrochemsci.org Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would reveal the most electron-rich and electron-poor sites. The oxygen atom of the carbonyl group (C=O) is expected to be a region of intense negative potential (red), highlighting its role as a primary site for electrophilic interactions and hydrogen bond acceptance. The hydrogen atom attached to the nitrogen in the pyridinone ring (N-H) would likely exhibit a strong positive potential (blue), indicating its propensity to act as a hydrogen bond donor. The oxygen atoms of the two ethoxy groups would also show negative potential, though likely less intense than the carbonyl oxygen. Such maps are crucial for predicting intermolecular interactions and the initial steps of chemical reactions. electrochemsci.orgbit.edu.cn

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. researchgate.netwisc.edu This method provides a quantitative description of bonding, charge distribution, and intramolecular delocalization effects. researchgate.net

Key insights from an NBO analysis of this compound would include:

Hybridization and Bonding: It would detail the hybridization of each atom (e.g., sp², sp³) and the composition of each bond, such as the sigma (σ) and pi (π) bonds within the pyridinone ring and the carbonyl group.

Charge Distribution: NBO analysis yields natural population analysis (NPA) charges, which provide a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis.

Intramolecular Interactions: A crucial aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This reveals stabilizing delocalization effects, such as the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, it could quantify the delocalization of electron density from the nitrogen lone pair into the π orbital of the C=O bond, a key feature of amide-like resonance in the pyridinone ring.

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

For this compound, these descriptors would be calculated as follows:

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron. A lower ionization potential suggests a greater ability to act as an electron donor. ijsr.net

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO), it indicates the energy released when an electron is added. A higher electron affinity points to a greater capacity to act as an electron acceptor. ijsr.net

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater kinetic stability. electrochemsci.orgijsr.net

Electronegativity (χ): Defined as χ ≈ (I + A) / 2, it quantifies the ability of the molecule to attract electrons. ijsr.net

Electrophilicity Index (ω): Calculated from the chemical potential and hardness, this index measures the electrophilic power of the molecule. rasayanjournal.co.inijsr.net

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron; propensity to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron; propensity to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; related to stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ ≈ -χ) | Global electrophilic power of the molecule. |

Ab Initio and Semi-Empirical Methods (e.g., Hartree-Fock, BLYP, B3LYP)

The computational investigation of this compound relies on various quantum chemical methods to solve the electronic Schrödinger equation. These methods are broadly classified based on their level of theory and approximations.

Ab Initio Methods: These methods, meaning "from first principles," use only fundamental physical constants in their calculations. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. However, it neglects electron correlation, which can be a significant limitation for accurate energy predictions. Post-Hartree-Fock methods improve upon HF by including electron correlation but are computationally more demanding.

Semi-Empirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify some of the complex integrals. researchgate.net While less accurate, they can be useful for very large molecules where ab initio methods are computationally prohibitive.

Density Functional Theory (DFT): DFT methods have become the workhorse of modern computational chemistry due to their balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density to calculate the system's energy. Functionals like BLYP (a combination of the Becke exchange and Lee-Yang-Parr correlation functionals) and the popular hybrid functional B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, often provide results with accuracy comparable to more expensive ab initio methods. nih.govresearchgate.net For studies on pyridinone derivatives, B3LYP is frequently used to obtain reliable geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com Based on classical mechanics, MD simulations calculate the trajectory of particles by solving Newton's equations of motion, where the forces between particles are described by a force field. mdpi.com

For this compound, MD simulations would be invaluable for:

Solvation Effects: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water) allows for the study of its behavior in solution. This can reveal the structure of the solvation shell, the nature of hydrogen bonding between the pyridinone and the solvent, and the dynamics of these interactions.

Conformational Dynamics: MD simulations can explore the accessible conformations of the molecule, particularly the rotation of the two ethoxy side chains, and the timescales of these motions. mdpi.com

Interactions with Biomolecules: If this compound is investigated for potential biological activity, MD simulations can model its interaction with a target protein or enzyme, providing insights into binding modes, stability of the complex, and key intermolecular interactions driving the binding process.

Theoretical Studies on Conformational Behavior and Structural Stability

The conformational landscape of this compound is primarily determined by the orientation of the two ethoxy (-OCH₂CH₃) groups attached to the pyridinone ring. Theoretical studies are essential to identify the most stable conformers and the energy barriers for rotation between them.

A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the dihedral angles defining the orientation of the ethoxy groups relative to the ring. This scan helps to locate the various energy minima (stable conformers) and transition states (energy barriers).

Geometry Optimization: The geometries of the conformers identified from the PES scan are fully optimized, usually with a reliable DFT method like B3LYP, to find the precise low-energy structures. nih.gov

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that a structure is a true energy minimum (a stable conformer), while a single imaginary frequency indicates a transition state. nih.gov

Elucidation of Reaction Mechanisms for Pyridin 2 One Synthesis

Proposed Stepwise Mechanistic Pathways (e.g., Ring-opening, Cyclization, Annulation)

The construction of the pyridin-2-one ring system can be approached through several strategic mechanistic pathways. These routes typically involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic core.

Cyclization and Condensation Reactions: A primary strategy for synthesizing the pyridin-2-one ring involves the cyclization of acyclic precursors. One common approach is the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. youtube.com For instance, the Hantzsch pyridine (B92270) synthesis, while classically aimed at dihydropyridines, can be adapted to form pyridin-2-ones. The mechanism involves a series of condensation, addition, and cyclization steps, culminating in an oxidation step to yield the aromatic pyridin-2-one ring. youtube.com

Another prominent cyclization pathway involves the reaction of β-ketoesters with enamines or similar nitrogen-containing nucleophiles. The initial Michael addition is followed by an intramolecular condensation and dehydration to form the pyridin-2-one ring. youtube.com

Annulation Reactions: Annulation, the formation of a ring onto a pre-existing structure, is a powerful tool for pyridin-2-one synthesis. A [4+2] annulation of in-situ generated azadienes with active methylene (B1212753) compounds provides a direct route to structurally diverse 2-pyridones. organic-chemistry.org

Transition metal-catalyzed redox-neutral annulation represents a modern and efficient method. For example, a Cobalt(III)-catalyzed annulation of acrylamides with vinylene carbonate can yield pyridinones through a C-H activation and cyclization cascade. organic-chemistry.org Similarly, a cationic Gold(I)/PPh₃-catalyzed cycloisomerization of N-alkenyl alkynylamides offers a convergent pathway to substituted 2-pyridones. organic-chemistry.org

Rearrangement and Sigmatropic Reactions: Certain synthetic routes employ rearrangement reactions to construct the pyridin-2-one core. The synthesis of 2-pyridone from pyridine N-oxide when treated with acetic anhydride (B1165640) proceeds through a notable rearrangement. stackexchange.comguidechem.com The initial reaction makes the 2-position of the pyridine ring electrophilic, allowing for acetate (B1210297) attack. Subsequent elimination and hydrolysis lead to 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the more stable 2-pyridone form. stackexchange.comguidechem.com This mechanism is distinct from the Boekelheide reaction, which involves a guidechem.comguidechem.com sigmatropic rearrangement that is not favorable in this specific case. stackexchange.comguidechem.com

Characterization of Key Intermediates

The identification and characterization of reaction intermediates are crucial for understanding and optimizing synthetic mechanisms. While often transient and challenging to isolate, their existence can be inferred through spectroscopic methods, trapping experiments, or by studying model compounds.

Spectroscopic Analysis: In the synthesis of 3-cyano-2-pyridone derivatives, intermediates and final products were characterized using spectroscopic techniques. The appearance of specific absorption bands in Infrared (IR) spectra, such as those for nitrile (CN) and carbonyl (CO) groups, confirms the formation of the desired structure. sciforum.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for protons confirming the arrangement of substituents on the pyridinone ring. sciforum.net

Reaction Intermediates:

Blaise Reaction Intermediates: In a one-pot synthesis of 2-pyridinone derivatives, a Blaise reaction intermediate is formed from the reaction of nitriles with ethyl bromoacetate. This intermediate undergoes a Michael addition with a propiolate, followed by isomerization and intramolecular ring-closing to yield the final pyridin-2-one structure. nih.gov

Azadiene Intermediates: In [4+2] annulation reactions, azadienes are often generated in situ. These highly reactive intermediates are not typically isolated but are immediately trapped by a dienophile to construct the pyridin-2-one ring. organic-chemistry.org

Cyclohexadienyl Radicals: In certain oxidative coupling reactions mediated by copper, the proposed mechanism involves the formation of an amidyl radical. This radical cyclizes onto an aromatic ring, forming a cyclohexadienyl radical intermediate, which is then oxidized and aromatizes to the final product. orgsyn.org

Below is a table summarizing key intermediates in pyridin-2-one synthesis:

| Intermediate Type | Synthetic Pathway | Method of Characterization/Evidence |

| Blaise Reaction Intermediate | Tandem one-pot conversion of nitriles | Inferred from reaction mechanism and final product structure nih.gov |

| In-situ Generated Azadienes | [4+2] Annulation | Trapping experiments, mechanistic studies organic-chemistry.org |

| 1,4-Oxazepines | Base-promoted cyclization of N-propargyl enaminones | Trapping with alcohols/thiols to form stable products organic-chemistry.org |

| Cyclohexadienyl Radical | Cu(II)-Mediated Oxidative Coupling | Mechanistic proposal based on product analysis and isotope effects orgsyn.org |

| Pyridinium (B92312) Ylide | From Pyridine N-oxide and Acetic Anhydride | Postulated intermediate in rearrangement mechanism stackexchange.comguidechem.com |

Role of Catalysts and Reagents in Reaction Progression

Transition Metal Catalysts: Transition metals are widely employed to facilitate key bond-forming steps.

Copper (Cu): Copper catalysts are used in various roles. A mild Cu-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds efficiently at room temperature. organic-chemistry.org CuI-catalyzed coupling of pyridin-2-olates with aryl iodides is noted for its high yield and excellent chemoselectivity for N-arylation over O-arylation. organic-chemistry.org In Cu(II)-mediated oxidative coupling reactions, the copper center facilitates the formation of radical intermediates necessary for cyclization. orgsyn.org

Palladium (Pd): Palladium catalysts are crucial for cross-coupling reactions that build complexity. In the synthesis of related heterocyclic systems, palladium-copper catalyst systems are used for Sonogashira couplings followed by cyclization. researchgate.net

Cobalt (Co) and Gold (Au): Co(III) catalysts enable redox-neutral annulation reactions through C-H activation pathways. organic-chemistry.org Cationic Au(I) complexes catalyze the cycloisomerization of N-alkenyl alkynylamides, providing a rapid assembly of the 2-pyridone core. organic-chemistry.org

Reagents: The choice of reagents is critical for activating substrates and promoting specific transformations.

Acetic Anhydride: In the synthesis of 2-pyridone from pyridine N-oxide, acetic anhydride acts as an activating agent. It reacts with the N-oxide to make the pyridine ring susceptible to nucleophilic attack, a crucial step in the rearrangement mechanism. stackexchange.comguidechem.com

Bases: Bases like triethylamine (B128534) (Et₃N) and sodium tert-butoxide (NaOtBu) are commonly used to deprotonate substrates, generating nucleophiles or promoting elimination steps. orgsyn.org

Oxidizing/Reducing Agents: In syntheses that proceed through non-aromatic intermediates, such as the Hantzsch synthesis, an oxidizing agent is required in the final step to achieve aromatization. Conversely, in the synthesis of certain 3,5-disubstituted pyridin-2(1H)-ones, catalytic hydrogenation with catalysts like palladium hydroxide (B78521) is used for reductions, although catalyst poisoning can sometimes be an issue. youtube.comnih.gov

The table below details the function of selected catalysts and reagents in pyridin-2-one synthesis.

| Catalyst/Reagent | Reaction Type | Role |

| Copper(I) Iodide (CuI) | N-Arylation | Catalyzes the coupling of pyridin-2-olates with aryl iodides organic-chemistry.org |

| Cobalt(III) Complexes | C-H Annulation | Catalyzes redox-neutral annulation of acrylamides organic-chemistry.org |

| Gold(I) Complexes | Cycloisomerization | Catalyzes the cyclization of N-alkenyl alkynylamides organic-chemistry.org |

| Palladium Catalysts | Cross-Coupling/Cyclization | Facilitates Sonogashira coupling and subsequent cyclization researchgate.net |

| Acetic Anhydride | Rearrangement | Activates pyridine N-oxide for nucleophilic attack stackexchange.comguidechem.com |

| Triethylamine (Et₃N) | Condensation/Coupling | Acts as a base to facilitate reactions orgsyn.org |

Derivatization Strategies and Scaffold Modification of Pyridin 2 One

Rational Design of Analogs Based on Structural Insights

The rational design of analogs of pyridin-2-one derivatives is heavily reliant on understanding the structure-activity relationships (SAR) and the interactions between the ligand and its biological target. Techniques like high-throughput X-ray crystallography can identify initial fragments, such as 5-chloro-3-hydroxypyridin-2(1H)-one, which can serve as a starting point for inhibitor design. nih.gov Subsequent design efforts can involve creating derivatives to probe the binding pocket and enhance interactions.

A key strategy is ring tethering, where a flexible linker in a known inhibitor is locked into a more rigid cyclic structure. nih.gov For instance, the unstable carbanyl group in some inhibitors can be replaced with a stable 1H-pyrazolo[3,4-b]pyridine ring to restrict conformational instability and prevent undesirable metabolic reactions like carbonyl reduction. nih.gov This approach, supported by conformational analysis, leads to the design of novel analogs with improved potency and a more defined structure. nih.gov

Theoretical guidance for rational design is often provided by computational methods. researchgate.net For example, research on mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors based on the pyridin-2-one skeleton has utilized computer-aided drug design (CADD) to overcome challenges in achieving desired biological activity. mdpi.com This research offers a theoretical basis for the rational design of new, more effective inhibitors. bohrium.com

Site-Specific Functionalization (e.g., Positions 3, 4, 5, 6 of the pyridin-2-one ring)

The functionalization of the pyridin-2-one ring at specific positions is a fundamental strategy for creating diverse analogs. While the C2 position of pyridines is often readily functionalized due to the electronic influence and directing effect of the nitrogen atom, achieving regioselectivity at other positions like C3, C4, and C5 presents a greater challenge. nih.gov

Recent advances have enabled the C-H functionalization of these more remote positions. nih.gov For the pyridin-2-one scaffold, various synthetic methodologies allow for the introduction of substituents at different points on the ring:

Positions 5 and 6: In the development of influenza A endonuclease inhibitors, aryl groups were introduced at the 5- and 6-positions of a 3-hydroxypyridin-2(1H)-one core via Suzuki-coupling conditions. nih.gov SAR studies indicated that substitutions with diphenyl groups at these adjacent positions led to a significant increase in potency. nih.gov

Position 4: The functionalization of the C4 position in pyridines, which is remote from the nitrogen atom, has been a significant challenge. nih.gov One approach involves using n-butylsodium for deprotonation, followed by transition-metal-free alkylation or a Negishi cross-coupling after transmetalation to zinc. nih.gov This allows for the installation of a 4-pyridyl fragment, demonstrating a robust method for modification at this site. nih.gov

Position 3: The introduction of substituents at the C3 position is also a common strategy. For example, a library of 3-iodo-4-phenoxypyridinone (IOPY) and 3-iodo-4-arylthiopyridinones (ISPY) analogs was prepared to explore SAR for anti-HIV activity. nih.gov

For a molecule like 3,5-diethoxy-1H-pyridin-2-one, the existing ethoxy groups at C3 and C5 would direct further functionalization efforts towards the remaining C4 and C6 positions to explore new chemical space and modulate biological activity.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to identify novel core structures while retaining or improving biological activity. mdpi.comcambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com This can be used to modify activity, attenuate toxicity, or alter the pharmacokinetics of a lead compound. cambridgemedchemconsulting.com An example includes the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine, which can enhance the activity of the parent compound. nih.govrsc.org

Scaffold hopping involves replacing the central core of a molecule with a structurally distinct scaffold, aiming to discover new compounds, often starting from a known active molecule. mdpi.comnih.gov This technique has been successfully applied to the pyridin-2-one core for various targets:

IDH1 Inhibitors: Based on a previously identified ligand, a scaffold hopping approach was used to design a series of pyridinone quinolinones as mutant-specific inhibitors of IDH1. nih.gov

mIDH1 Inhibitors: Starting with a highly active pyridin-2-one derivative (compound 29), scaffold hopping was used to redesign the parent structure, leading to the generation of a virtual library of new compounds with potentially improved properties. researchgate.netmdpi.com

CSF1R Inhibitors: To develop new Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers merged fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, an idea supported by molecular docking studies. mdpi.com

These approaches allow for the exploration of novel intellectual property space and can lead to the discovery of compounds with superior drug-like properties.

Ligand-Based and Structure-Based Design Principles for Analog Generation

Both ligand-based and structure-based design principles are integral to the generation of novel pyridin-2-one analogs.

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a prominent example. By analyzing a series of known active and inactive compounds, models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be built. researchgate.netmdpi.com These models provide insights into the relationship between the structural features of the molecules and their biological activity. For a series of pyridin-2-one derivatives acting as mIDH1 inhibitors, 3D-QSAR models were constructed with good predictive ability (Q² values of 0.765 for CoMFA and 0.770 for CoMSIA), which then guided the design of new structures. researchgate.netmdpi.com

Structure-Based Design: When the crystal structure of the target protein is available, structure-based design becomes a powerful tool. Molecular docking studies can predict the binding mode of a ligand within the active site of a target. This was used to support a scaffold hopping strategy for designing CSF1R inhibitors, where initial docking suggested that a hybrid molecule would have a favorable alignment within the target's binding site. mdpi.com Following the design and synthesis, molecular dynamics (MD) simulations can be used to assess the binding stability of the newly designed compounds and analyze key interactions with the protein target. researchgate.net

The following table summarizes examples of pyridin-2-one derivatives and their biological activity, illustrating the outcomes of applying these design principles.

| Compound ID | Scaffold Type | Target | Activity (pIC50) | Design Strategy Noted |

| Compound 13 | Pyridin-2-one | mIDH1 | 5.54 | 3D-QSAR |

| Compound 29 | Pyridin-2-one | mIDH1 | - | Template for Scaffold Hopping |

| C2 | Pyridin-2-one | IDH1 | - | MD Simulations (Binding Free Energy: -93.25 ± 5.20 kcal/mol) |

| 6g | Pyridine (B92270) Derivative | CDK2 | Potent Inhibition | Scaffold Hopping, Docking |

| 12b | Pyrrolo[2,3-d]pyrimidine | CSF1R | Low-nanomolar | Molecular Hybridization, Docking |

Data sourced from multiple studies for illustrative purposes. mdpi.commdpi.comnih.gov

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of Pyridin 2 One Derivatives

General In Vitro Biological Profiles of Pyridin-2-one Scaffolds (Contextual)

The pyridin-2-one nucleus is a versatile scaffold that forms the core of many biologically active compounds. researchgate.net Its structure, featuring a six-membered heterocyclic ring with a nitrogen atom and a carbonyl group, allows it to act as both a hydrogen bond donor and acceptor. This versatility has led to its incorporation into molecules designed for a wide array of therapeutic targets. researchgate.net In vitro studies have demonstrated that pyridin-2-one derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, antiproliferative, anti-inflammatory, and antioxidant effects. researchgate.netmdpi.comnih.gov Furthermore, these derivatives have been investigated as modulators of various enzymes and receptors, establishing the pyridin-2-one core as a valuable starting point for drug discovery programs. researchgate.net SAR analyses suggest that the biological activity can be significantly modulated by the nature and position of substituents on the pyridin-one ring. mdpi.com

In Vitro Biological Screening Methodologies

Pyridin-2-one derivatives have been extensively evaluated as inhibitors of various enzymes, particularly kinases and cyclooxygenases, which are critical targets in oncology and inflammation.

Kinase Inhibition: The 2-amino-pyridine moiety, a common feature in many pyridin-2-one analogs, is known to interact with the hinge region of kinase ATP-binding sites. acs.org This has led to the development of potent inhibitors for several kinases. For instance, certain O-alkyl pyridine (B92270) derivatives have shown significant inhibitory activity against Proviral Integration Moloney (PIM)-1 kinase, a target in oncology. tandfonline.com Compounds 4c and 4f were identified as potent PIM-1 inhibitors with IC50 values of 0.110 µM and 0.095 µM, respectively. tandfonline.comnih.gov Other studies have identified pyridine-urea derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

ALK2 Inhibition: Activin receptor-like kinase-2 (ALK2) is a serine/threonine kinase implicated in certain pediatric cancers. Pyridine-based compounds have been identified as effective ALK2 inhibitors. For example, the compound LDN-214117 , which features a pyridine core, is a known ALK2 inhibitor. nih.gov Studies on various pyridine compounds have demonstrated their ability to inhibit both wild-type and mutant forms of ALK2. nih.gov

COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Numerous studies have focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of selective COX-2 inhibitors. In one study, a series of these compounds showed potent COX-2 inhibition, with compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) exhibiting a COX-2 IC50 value of 0.07 µM and a high selectivity index of 508.6 over COX-1. nih.gov

Table 1: Enzymatic Inhibition by Pyridin-2-one Derivatives

| Compound | Target Enzyme | Inhibition (IC50) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 4c | PIM-1 Kinase | 0.110 µM | N/A |

| Compound 4f | PIM-1 Kinase | 0.095 µM | N/A |

| Pyridine-urea 8e | VEGFR-2 | 3.93 µM | N/A |

| Compound 5n | COX-2 | 0.07 µM | 508.6 |

| Pyridazine derivative 6b | COX-2 | 0.18 µM | 6.33 |

Cell-based assays are crucial for evaluating the functional effects of compounds in a biological context. Pyridin-2-one derivatives have demonstrated significant activity in assays measuring cell proliferation and inflammation.

Antiproliferative Activity: The antiproliferative potential of pyridin-2-one and related pyridine derivatives has been tested against a wide range of human cancer cell lines. The MTT assay is commonly used to assess cell viability. acs.org For example, a series of pyridine-ureas was evaluated against the MCF-7 breast cancer cell line, with compound 8e showing potent activity (IC50 = 0.22 µM), significantly more potent than the reference drug doxorubicin. mdpi.com Another study on substituted nicotinamides, derived from pyridinethione, identified compounds with promising activity against hepatocellular (HepG-2) and colon (HCT-116) carcinoma cells. acs.org The antiproliferative activity is highly dependent on the substitution pattern, with the presence of groups like -OMe, -OH, and -NH2 often enhancing activity, while bulky groups or halogens may decrease it. mdpi.com

Table 2: Antiproliferative Activity of Pyridine Derivatives (IC50)

| Compound Class | Compound | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) |

|---|---|---|---|---|---|

| Pyridine-urea | 8e | 0.22 µM | - | - | - |

| Pyridine-urea | 8n | 1.88 µM | - | - | - |

| O-alkyl pyridine | 4c | - | 2.01 µM | - | 2.53 µM |

| O-alkyl pyridine | 4f | - | 1.85 µM | - | 2.03 µM |

| 2-(pyridin-2-yl) pyrimidine | 12m | 45.69 µM (HSC-T6 Cells) | |||

| 2-(pyridin-2-yl) pyrimidine | 12q | 45.81 µM (HSC-T6 Cells) |

Cytokine Production Inhibition: To assess anti-inflammatory potential, pyridinone derivatives have been tested for their ability to inhibit the production of pro-inflammatory cytokines. In one study, pyridazinone derivatives were evaluated for their effect on human primary macrophages. The compound 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) was found to regulate the production of potent pro-inflammatory cytokines and chemokines. nih.gov Another study on 3-pyridylpyrrole derivatives found potent inhibition of TNFα, IL-1β, IL-6, and IL-8 production in human whole blood assays. nih.gov

Pyridin-2-one derivatives have also been designed to modulate the activity of G-protein-coupled receptors (GPCRs) and ligand-gated ion channels.

AMPA Receptors: Positive allosteric modulators (PAMs) of AMPA receptors are of interest for treating cognitive deficits. While specific data for pyridin-2-one derivatives as AMPA modulators is limited, related heterocyclic structures have been shown to potentiate AMPA receptor currents, suggesting that this scaffold could be explored for such activity. mdpi.comresearchgate.net The mechanism of these modulators often involves binding to an allosteric site that stabilizes the active conformation of the receptor. mdpi.com

Adenosine (B11128) Receptors: Adenosine receptors, particularly the A1 and A2A subtypes, are important targets in the central nervous system. Pyridone-substituted triazolopyrimidine scaffolds have been developed as dual A2A/A1 adenosine receptor (AR) antagonists. nih.gov Radioligand binding assays are used to determine the affinity of these compounds for the receptors. Compound 1a , featuring a furan (B31954) ring, demonstrated excellent binding affinity with a Ki value of 5.58 nM for the A2A receptor and 24.2 nM for the A1 receptor. nih.gov The antagonistic effect was confirmed in functional assays, where compound 1a had IC50 values of 5.72 nM and 25.9 nM against A2A and A1 receptors, respectively. nih.gov

Table 3: Adenosine Receptor (AR) Antagonist Activity

| Compound | A2A AR Binding (Ki) | A1 AR Binding (Ki) | A2A AR Antagonism (IC50) | A1 AR Antagonism (IC50) |

|---|---|---|---|---|

| 1a | 5.58 nM | 24.2 nM | 5.72 nM | 25.9 nM |

| 1b | 62.4 nM | 84.6 nM | - | - |

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial agents, and pyridin-2-one derivatives have shown considerable promise in this area. Their activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Antibacterial Activity: Numerous studies have reported the synthesis of pyridine derivatives with significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were tested against five Gram-positive bacteria, with several compounds exhibiting strong antibacterial activity comparable to the standard drug linezolid. nih.gov Another study synthesized a series of Mannich bases, where compounds 12, 15, 16, and 17 showed high activity against B. subtilis, S. aureus, P. aeruginosa, and E. coli with MIC values ranging from 6.25 to 12.5 µg/mL. nih.gov

Anti-biofilm Activity: Beyond inhibiting bacterial growth, some pyridine derivatives have been shown to prevent biofilm formation, a key factor in chronic infections. N-alkylated pyridine-based salts have demonstrated both antibacterial and anti-biofilm activities against S. aureus and E. coli. nih.gov

Table 4: In Vitro Antibacterial Activity of Pyridine Derivatives (MIC)

| Compound Class | Compound | S. aureus | B. subtilis | E. coli | S. pneumoniae |

|---|---|---|---|---|---|

| Mannich Base | 12 | 6.25 µg/mL | 6.25 µg/mL | 12.5 µg/mL | - |

| Mannich Base | 15 | 6.25 µg/mL | 6.25 µg/mL | 12.5 µg/mL | - |

| 3-(pyridin-3-yl)-2-oxazolidinone | 21d | 2 µg/mL | 2 µg/mL | - | 1 µg/mL |

| 3-(pyridin-3-yl)-2-oxazolidinone | 21f | 2 µg/mL | 4 µg/mL | - | 2 µg/mL |

Pyridin-2-one derivatives have been investigated for their antioxidant properties using various in vitro assays that measure their capacity to scavenge free radicals. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net The antioxidant capacity is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. nih.govugm.ac.id

In one study, a series of 2-pyridone derivatives were screened, and all investigated compounds showed remarkable antioxidant activity. Derivative A was particularly potent, with IC50 values of 0.1 mg/mL in the ABTS assay and 0.081 mg/mL in the DPPH assay. researchgate.net The structure-activity relationship for antioxidant activity often relates to the presence of electron-donating groups or substituents that can readily donate a hydrogen atom to stabilize a free radical.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for designing biologically active molecules. frontiersin.orgnih.gov Its ability to be readily derivatized allows for systematic modifications, enabling comprehensive Structure-Activity Relationship (SAR) studies to optimize potency and other pharmacological properties. frontiersin.org SAR analyses for pyridin-2-one derivatives have been crucial in identifying compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. frontiersin.org

Modifications at various positions of the pyridin-2-one ring have been shown to be critical for biological activity. frontiersin.org Preliminary SAR studies on certain pyridinone derivatives indicated that substitutions at positions 3, 4, and 6 were crucial for their antiviral activity. frontiersin.org Similarly, for a series of 3,5-disubstituted pyridin-2(1H)-ones with analgesic properties, structural changes at the 3- and 5-positions significantly influenced their efficacy. nih.gov

Systematic studies have revealed clear correlations between the nature of substituents and the resulting biological effects. For instance, in a series of imidazo[1,2-a]pyridine derivatives evaluated for Nek2 inhibition, compound 28e emerged with potent proliferation inhibitory activity. nih.gov Another study on N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives found that conformationally restricted compounds exhibited more potent cytotoxicity against human colon cancer cells than their flexible counterparts. nih.gov

Analysis of various pyridine derivatives has shown that the presence and specific placement of certain functional groups can enhance antiproliferative activity. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) have been associated with increased potency, whereas the introduction of halogen atoms or other bulky groups tends to result in lower antiproliferative activity. nih.gov

The following table summarizes the in vitro biological activities of selected pyridin-2-one derivatives, illustrating the impact of structural modifications on their potency.

| Compound | Target/Assay | Activity (IC50/EC50) | Reference |

| Perampanel (83a) | AMPA receptor antagonist | IC50 = 60 nM | frontiersin.org |

| Compound 74a | Wild-type HIV-1 and mutant strains | EC50 = 0.001–0.359 μM | frontiersin.org |

| Compound 74b | Wild-type HIV-1 and mutant strains | EC50 = 0.001–0.642 μM | frontiersin.org |

| Compound 68a | HBV DNA replication | IC50 = 0.12 μM | frontiersin.org |

| Compound 28e | MGC-803 cell proliferation | IC50 = 38 nM | nih.gov |

The pyridin-2-one core itself possesses key pharmacophoric features, notably its capacity to act as both a hydrogen bond donor and acceptor. frontiersin.org This characteristic is fundamental to its ability to interact with various biological targets. The manipulation of polarity, lipophilicity, and hydrogen-bonding capacity through derivatization is a common strategy in fragment-based drug design involving this scaffold. frontiersin.org

In the context of antiproliferative activity, specific functional groups have been identified as important for enhancing biological effects. nih.gov The strategic placement of -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring structure has been shown to improve activity against cancerous cell lines. nih.gov For a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the 3,4,5-trimethoxyphenyl group was found to provide the best balance of properties. acs.org Further investigation revealed that modifications disrupting a potential hydrogen bond with the ALK2 residue K235 led to decreased activity, highlighting a specific binding motif. acs.org This underscores the importance of the spatial arrangement of hydrogen-bonding groups for effective target engagement.

Mechanistic Studies of In Vitro Biological Effects

Investigations into the mechanisms of action for pyridin-2-one derivatives have revealed diverse biological pathways. For example, a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives were found to act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a type of ionotropic glutamate (B1630785) receptor. frontiersin.org The lead compound from this series, perampanel, was identified as a highly potent antagonist. frontiersin.org

In the area of oncology, certain N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives were studied for their cytotoxic effects. nih.gov Cell cycle analysis of selected potent compounds from this class indicated an arrest at the G2/M phase, suggesting a possible antitubulin mechanism of action for these specific derivatives. nih.gov For other pyridinone-containing compounds, such as di-nuclear ruthenium complexes, an affinity for transferrin and DNA has been demonstrated, pointing to a different mechanism for their potential anticancer effects. frontiersin.org

Applications in Medicinal Chemistry As a Privileged Scaffold

Pyridin-2-one as a Core Moiety in Drug Discovery Research

The pyridin-2-one nucleus is a key component in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities. researchgate.netresearchgate.net Its structural and biological features have made it an attractive scaffold for medicinal chemists. researchgate.net The significance of this scaffold is highlighted by its presence in several FDA-approved drugs, where it forms the core of the molecule's structure. nih.govnih.gov

The pyridin-2-one moiety is recognized for its ability to improve a molecule's drug-like properties. nih.gov Its characteristics can influence aqueous solubility, metabolic stability, and lipophilicity, which are critical factors for a compound's effectiveness in the body. nih.govresearchgate.net The scaffold's versatility has led to its incorporation in drugs targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.netnih.gov

Table 1: Examples of Biological Activities of Pyridin-2-one Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer / Antiproliferative | Oncology | nih.govresearchgate.net |

| Antiviral (e.g., HIV, HBV) | Infectious Diseases | nih.govresearchgate.net |

| Anti-inflammatory | Inflammation | nih.govresearchgate.net |

| Antimicrobial / Antibacterial | Infectious Diseases | nih.govresearchgate.net |

| Antimalarial | Infectious Diseases | nih.govresearchgate.net |

Fragment-Based Drug Design Utilizing Pyridin-2-one Scaffolds

Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov Once these fragments are identified, they can be optimized and grown into more potent, drug-like molecules. The pyridin-2-one scaffold is well-suited for this approach due to its small size and multiple points for chemical modification. nih.govfrontiersin.org

The inherent properties of the pyridin-2-one ring allow it to form key interactions with therapeutic targets, serving as an effective anchor point. nih.govresearchgate.net Its ability to engage in hydrogen bonding is particularly valuable in this context. nih.gov An example of its application in FBDD is the discovery of endonuclease inhibitors for influenza. Through high-throughput X-ray crystallography screening, a 3-hydroxypyridin-2(1H)-one derivative was identified as a chelating ligand, providing a starting point for the development of more potent inhibitors. nih.gov

Biomolecular Mimetics

A key application of the pyridin-2-one scaffold is its use as a biomolecular mimetic, or a "bioisostere." nih.govfrontiersin.org This means it can mimic the size, shape, and electronic properties of other chemical groups commonly found in biological systems, allowing it to substitute for them in a drug molecule to improve its properties. nih.govresearchgate.net

The pyridin-2-one ring has been successfully employed as a bioisostere for several important chemical structures, including:

Amide bonds

Phenyl rings

Pyridine (B92270) and Pyridine N-oxide rings

Phenol rings

Other heterocycles like pyranones and pyrimidines nih.govnih.govfrontiersin.org

By replacing a part of a molecule with a pyridin-2-one scaffold, chemists can fine-tune its pharmacological profile, potentially enhancing its binding affinity, selectivity, or metabolic stability. researchgate.netnih.gov This peptidomimetic capability makes it particularly useful for designing molecules that interact with protein targets. diva-portal.org

Kinase Hinge-Binding Motifs

Protein kinases are a critical class of enzymes involved in cell signaling, and they are major targets for cancer therapy. A crucial part of a kinase is the "hinge region," which connects the two lobes of the ATP-binding site. acs.org Many kinase inhibitors are designed to form hydrogen bonds with this hinge region.

The pyridin-2-one scaffold is an effective kinase hinge-binding motif. nih.govresearchgate.net The arrangement of its hydrogen bond donor (N-H) and acceptor (C=O) groups allows it to form strong and specific interactions with the backbone of the kinase hinge. acs.orgnih.gov This interaction anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition of the kinase. researchgate.net The unsubstituted pyridinone can serve as a valid isostere for a peptide bond and form single or multiple hydrogen bond interactions with the kinase hinge region. nih.gov This has led to its exploration in the development of inhibitors for various kinases, including Tropomyosin receptor kinase (TRK) and Apoptosis signal-regulating kinase 1 (ASK1). nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,5-diethoxy-1H-pyridin-2-one |

| 3-hydroxypyridin-2(1H)-one |

| 5-chloro-3-hydroxypyridin-2(1H)-one |

| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one |

| Pirfenidone |

| Palbociclib |

| Duvelisib |

| Trametinib |

| Ripretinib |

| Topotecan |

| Huperzine A |

| Fredericamycin A |

| Tazemetostat |

| Doravirine |

Applications in Catalysis and Supramolecular Chemistry

Pyridin-2-one Derivatives as Ligands in Catalysis

Pyridin-2-one and its derivatives represent a versatile class of ligands in the field of catalysis, owing to their unique electronic and structural properties. The presence of both a nitrogen atom within the pyridine (B92270) ring and an exocyclic oxygen atom allows for various coordination modes with metal centers. The tautomeric nature of the pyridin-2-one ring system, existing in both the pyridone and hydroxypyridine forms, further influences its coordination behavior and catalytic activity. While specific research on "3,5-diethoxy-1H-pyridin-2-one" is limited, the broader family of substituted pyridin-2-ones has been explored for its potential in several catalytic applications.

Application in Organic Synthesis (e.g., Peptide Synthesis Coupling Reagents)

The formation of a peptide bond, a fundamental reaction in organic synthesis, necessitates the use of coupling reagents to activate the carboxylic acid group of one amino acid for reaction with the amino group of another. While a wide array of phosphonium (B103445) and uronium-based reagents, often incorporating benzotriazole (B28993) derivatives, have been developed for this purpose, the direct application of this compound as a coupling reagent in peptide synthesis is not extensively documented in the literature. uni-kiel.debachem.com

However, the structural features of pyridin-2-one derivatives suggest their potential utility in this area. For instance, thiouronium salts derived from 2-mercaptopyridone-1-oxide, such as TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate), have demonstrated efficacy in couplings involving sterically hindered or methylated amino acids, with performance comparable to well-established reagents like HATU. bachem.com The underlying principle of these reagents involves the formation of an activated ester that is susceptible to nucleophilic attack by the amine component. The reactivity of such reagents is often modulated by the electronic properties of the pyridine ring. The electron-donating ethoxy groups at the 3 and 5 positions of this compound could potentially influence the stability and reactivity of a derived activated ester, although specific studies are required to confirm this.

Coordination Chemistry and Metal-Mediated Reactivity

The coordination chemistry of pyridin-2-one derivatives is rich and varied, with the ligand capable of binding to metal centers in several ways. The specific coordination mode is influenced by factors such as the nature of the metal, the substituents on the pyridin-2-one ring, and the reaction conditions. Generally, pyridin-2-ones can act as neutral ligands, coordinating through the nitrogen atom, or as anionic ligands after deprotonation of the N-H group, coordinating through both the nitrogen and oxygen atoms to form a chelate ring.

Studies on 3,5-disubstituted pyridine ligands, analogous to the target compound, have demonstrated their ability to form coordination polymers with transition metals like copper(II). For example, the reaction of copper(II) bromide with 3,5-dichloropyridine (B137275) and 3,5-dimethylpyridine (B147111) results in the formation of bibromide-bridged chains. researchgate.netacs.org The coordination environment around the copper(II) ion in these complexes is typically a distorted square-planar geometry. The substituents on the pyridine ring influence the packing of these polymer chains in the solid state through non-covalent interactions. While these examples involve pyridine rather than pyridin-2-one, they highlight the capability of 3,5-disubstituted pyridine frameworks to act as effective ligands.

The metal-mediated reactivity of pyridin-2-one derivatives has been explored in the context of iron-catalyzed reactions. In the presence of simple iron salts, 2-pyridone derivatives can react with Grignard reagents to yield 1,6-addition products. nih.gov This reactivity is attributed to the high affinity of the in situ generated active iron catalyst for the polarized diene system within the pyridin-2-one ring. nih.gov Such reactions demonstrate how coordination to a metal can activate the pyridin-2-one system towards nucleophilic attack. The electronic effects of the diethoxy substituents in this compound would likely modulate the electron density of the diene system, thereby influencing the efficiency and outcome of such metal-mediated transformations.

| Ligand | Metal | Coordination Mode | Resulting Complex | Ref. |

| 3,5-dichloropyridine | Cu(II) | Monodentate (N-coordination) | catena-poly[[bis(3,5-dichloropyridine)copper(II)]-di-μ-bromido] | researchgate.net |

| 3,5-dimethylpyridine | Cu(II) | Monodentate (N-coordination) | catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido] | acs.org |

| N-tosyl-2-pyridone | Fe(0) | η4-diene coordination | (N-tosyl-2-pyridone)Fe(CO)3 | nih.gov |

Ligand Design for Transition-Metal Catalysis (e.g., Pyrazolopyridine Ligands)

The modular nature of pyridin-2-one derivatives makes them attractive scaffolds for the design of more complex ligands for transition-metal catalysis. One such class of ligands is the pyrazolopyridines, which have emerged as versatile bidentate ligands that can fine-tune reactivity and selectivity in a variety of catalytic transformations. researchgate.net The synthesis of pyrazolopyridine ligands can be achieved through various routes, including the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds. acs.org While a direct synthesis from this compound is not explicitly described, the general synthetic strategies could potentially be adapted.

Pyrazolopyridine ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions. The electronic properties of the pyrazolopyridine ligand, which can be tuned by substituents on both the pyrazole (B372694) and pyridine rings, play a crucial role in the efficiency of the catalytic cycle. For instance, the ligand [2,2'-bipyridin]-6(1H)-one has been shown to have a strong accelerating effect in the Pd-catalyzed direct arylation of pyridines. researchgate.net The presence of the pyridone moiety in the ligand is thought to play a cooperative role in the C-H cleavage step. researchgate.net It is conceivable that a pyrazolopyridine ligand derived from this compound could exhibit interesting electronic properties that would be beneficial in cross-coupling catalysis.

Pyridin-2-ones can act as dienes in Diels-Alder cycloaddition reactions, a property that can be influenced by substituents on the ring. researchgate.netnih.gov Reactions of 2(1H)-pyridones bearing methoxy (B1213986) or chloro substituents with dienophiles like N-phenylmaleimide have been shown to yield the corresponding isoquinuclidine derivatives. nih.gov The stereoselectivity of these reactions can be influenced by both steric and electronic factors. The electron-rich nature of the diene system in this compound, due to the electron-donating ethoxy groups, would be expected to enhance its reactivity in normal electron-demand Diels-Alder reactions. acsgcipr.org

| Diene | Dienophile | Product | Ref. |

| 1-Methyl-2(1H)-pyridone | Methyl acrylate | 2-Methyl-3-oxo-2-azabicyclo[2.2.2]oct-7-ene-6-endo-carboxylic acid | researchgate.net |

| Methoxy-substituted 2(1H)-pyridone | N-phenylmaleimide | Isoquinuclidine derivative | nih.gov |

| Chloro-substituted 2(1H)-pyridone | N-phenylmaleimide | Isoquinuclidine derivative | nih.gov |

The development of chiral ligands is central to the field of asymmetric catalysis. Chiral pyridine-containing ligands have been extensively investigated and have found broad applications. peerkeke.com Pyridine-oxazoline ligands, for example, have emerged as a privileged class of ligands for a variety of asymmetric transformations. nih.gov The design of new chiral pyridine units (CPUs) is an active area of research, with a focus on creating modular and tunable frameworks. acs.orgacs.org A rationally designed CPU featuring a rigid fused-ring system and a tunable spirocyclic ketal has been successfully employed in highly enantioselective nickel- and iridium-catalyzed reactions. acs.org

While there are no specific reports on the use of chiral derivatives of this compound in asymmetric catalysis, the pyridin-2-one scaffold offers multiple points for the introduction of chirality. The development of chiral pyrazolopyridine ligands derived from substituted pyridin-2-ones could open up new avenues in asymmetric catalysis, leveraging the tunable electronic properties of the pyridin-2-one core to influence the stereochemical outcome of catalytic reactions. researchgate.net

Electrocatalysis (e.g., CO2 Reduction)

The electrochemical reduction of CO2 into valuable fuels and chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. Pyridine and its derivatives have been investigated as promising co-catalysts or ligands in electrocatalytic systems for CO2 reduction. The nitrogen atom in the pyridine ring can play a crucial role in the activation of CO2 molecules.

While specific studies on the electrocatalytic performance of this compound for CO2 reduction are not extensively documented in publicly available research, the general mechanism for pyridinium-catalyzed CO2 reduction involves the electrochemical reduction of the pyridinium (B92312) species to a pyridinyl radical. This radical can then interact with a CO2 molecule. The presence of ethoxy groups at the 3 and 5 positions of the pyridinone ring in this compound would likely influence the electronic properties of the molecule, thereby affecting its catalytic activity. The electron-donating nature of the ethoxy groups could enhance the electron density on the pyridinone ring, which may impact the redox potential and the stability of the catalytic intermediates.

Further research is necessary to elucidate the precise role and effectiveness of this compound as an electrocatalyst for CO2 reduction. Experimental studies, including cyclic voltammetry and controlled-potential electrolysis, would be required to determine key performance metrics.

Interactive Data Table: Hypothetical Electrocatalytic Performance Metrics The following table is a hypothetical representation of data that would be relevant to the electrocatalytic performance of pyridinone derivatives in CO2 reduction. Specific values for this compound are not available and would require experimental determination.

| Catalyst System | Onset Potential (V vs. RHE) | Faradaic Efficiency for CO (%) | Current Density at -1.0 V (mA/cm²) |

| Pyridine on Ag | -0.6 | 75 | 10 |

| Pyridinone Derivative A | -0.55 | 82 | 15 |

| Pyridinone Derivative B | -0.65 | 68 | 8 |

Supramolecular Assemblies and Intermolecular Interactions

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. Pyridinone-based molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The structure of this compound, featuring a pyridinone ring with ethoxy substituents, provides multiple sites for intermolecular interactions. The N-H group and the carbonyl group (C=O) of the pyridin-2-one tautomer are potent hydrogen bond donors and acceptors, respectively. These functionalities can lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.

Interactive Data Table: Potential Intermolecular Interactions of this compound This table outlines the potential types of intermolecular interactions that this compound could engage in, which are fundamental to its role in forming supramolecular assemblies.

| Interaction Type | Participating Functional Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Chains, dimers, sheets |

| π-π Stacking | Pyridinone ring | Stacked columns |

| Dipole-Dipole Interactions | C=O group | Aligned molecular arrangements |

| C-H···O Interactions | Ethoxy C-H, Carbonyl O | Extended networks |

| van der Waals Forces | Alkyl chains of ethoxy groups | Close packing |

Future Research Directions for 3,5 Diethoxy 1h Pyridin 2 One and Analogues

Advanced Synthetic Methodology Development (e.g., Novel Cascade Reactions)

The development of advanced synthetic methodologies for 3,5-diethoxy-1H-pyridin-2-one and its analogs is a key area for future research. A significant focus is expected to be on the design of novel cascade reactions. These reactions, which involve multiple bond-forming events in a single operation, offer a more efficient and sustainable approach to complex molecule synthesis. For instance, a potential cascade reaction could involve an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization to construct the pyridin-2-one core in a one-pot procedure.

Furthermore, the exploration of regioselective synthesis methods will be crucial for creating a diverse range of substituted pyridin-2-ones. Methodologies such as intramolecular hetero Diels-Alder reactions could provide a high degree of control over the substitution pattern on the pyridin-2-one ring. researchgate.net The use of novel catalysts, including organocatalysts and metal-based catalysts, will also be instrumental in developing milder and more selective synthetic routes.

Deeper Mechanistic Understanding of Synthetic Transformations